molecular formula C7H9ClN2O3 B3050900 Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride CAS No. 29605-76-3

Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride

Cat. No.: B3050900
CAS No.: 29605-76-3
M. Wt: 204.61 g/mol
InChI Key: VHTDJDWKRJRXDM-UHFFFAOYSA-N
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Description

Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride is a hydroxylamine derivative featuring a nitro-substituted benzyl group attached to the oxygen atom of the hydroxylamine moiety. This compound is structurally characterized by the presence of a meta-nitrophenylmethyl group, which introduces significant electronic effects due to the electron-withdrawing nitro (-NO₂) substituent. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents and improved stability compared to its free base form.

Properties

IUPAC Name

O-[(3-nitrophenyl)methyl]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c8-12-5-6-2-1-3-7(4-6)9(10)11;/h1-4H,5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTDJDWKRJRXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183787
Record name Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride
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Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29605-76-3
Record name Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride
Source ChemIDplus
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Record name NSC121170
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with the condensation of m-nitrobenzyl chloride with acetone oxime (C3H7NO) in an alkaline medium to form O-(m-nitrophenylmethyl)acetone oxime ether. Subsequent hydrolysis with concentrated hydrochloric acid (HCl) at 40–60°C cleaves the oxime ether bond, releasing acetone and forming the hydroxylammonium salt. The reaction proceeds as follows:

$$
\text{O-(m-Nitrophenylmethyl)acetone oxime ether} + \text{HCl} \rightarrow \text{Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride} + \text{Acetone}
$$

Key parameters include:

  • Acid Concentration : 6–12 M HCl ensures complete protonation of the hydroxylamine intermediate.
  • Temperature Control : Maintaining temperatures below 60°C prevents nitro group reduction or decomposition.
  • Additives : Inert substances like sodium chloride (NaCl) are added to facilitate product precipitation.

Purification and Yield Optimization

Post-hydrolysis, the product is isolated via vacuum distillation to remove acetone and excess water. Recrystallization from ethanol/water (3:1 v/v) yields pure crystals with a melting point of 215°C (decomposition). Typical yields range from 68–75%, contingent upon precise stoichiometric ratios and reaction time (4–6 hours).

Carboxylic Acid Activation and Condensation with Protected Hydroxylamine

Alternative routes leverage activated carboxylic acid derivatives to form hydroxamic acid intermediates, which are subsequently deprotected to yield the target compound. This method, adapted from PMC studies, is advantageous for synthesizing structurally sensitive derivatives.

Stepwise Synthesis Protocol

  • Activation of m-Nitrobenzyl Carboxylic Acid :
    The carboxylic acid is treated with ethyl chloroformate in anhydrous tetrahydrofuran (THF), forming a mixed anhydride intermediate.

  • Condensation with O-Protected Hydroxylamine :
    The anhydride reacts with O-(2-methoxy-2-propyl)hydroxylamine at 0–5°C, producing a protected hydroxamate.

  • Deprotection :
    Amberlyst-15 resin in methanol cleaves the methoxyisopropyl group, yielding the free hydroxylamine hydrochloride.

$$
\text{m-Nitrobenzyl carboxylic acid} \xrightarrow{\text{ethyl chloroformate}} \text{Mixed anhydride} \xrightarrow{\text{O-protected hydroxylamine}} \text{Protected hydroxamate} \xrightarrow{\text{Amberlyst-15}} \text{this compound}
$$

Advantages and Limitations

  • Yield : 82–88% after purification by column chromatography (silica gel, eluent: chloroform/methanol 9:1).
  • Specificity : Avoids nitro group side reactions but requires stringent anhydrous conditions.

Adaptation of Synthesis Methods from Structural Analogs

The preparation of O-(4-nitrobenzyl)hydroxylamine hydrochloride (CAS 2086-26-2) provides a template for modifying nitro group positioning. By substituting the para-nitro precursor with meta-nitrobenzyl chloride, analogous reaction pathways yield the target compound.

Comparative Analysis of Nitro Isomers

Parameter O-(m-Nitrobenzyl) Derivative O-(p-Nitrobenzyl) Derivative
Melting Point 215°C (dec.) 210°C (dec.)
Solubility Slightly soluble in ethanol Soluble in DMSO
Synthetic Yield 68–75% 70–78%

Data adapted from.

Comparative Analysis of Synthesis Methods

The table below evaluates the efficiency, scalability, and practicality of the two primary methods:

Method Acid Hydrolysis Carboxylic Acid Activation
Reaction Time 4–6 hours 8–12 hours
Yield 68–75% 82–88%
Purity ≥95% (HPLC) ≥98% (HPLC)
Scalability Industrial-scale feasible Limited to lab-scale
Key Advantage Low-cost reagents High specificity

Physicochemical Properties and Characterization

This compound is characterized by:

  • Molecular Formula : C7H9ClN2O3
  • Molecular Weight : 204.61 g/mol
  • Spectroscopic Data :
    • IR (KBr) : 1540 cm⁻¹ (NO2 stretch), 3200 cm⁻¹ (N–H stretch)
    • 1H NMR (D2O) : δ 8.21 (s, 1H, Ar–H), 7.58–7.62 (m, 2H, Ar–H), 4.72 (s, 2H, CH2)

Chemical Reactions Analysis

Types of Reactions: Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted hydroxylamine derivatives.

Scientific Research Applications

Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of nitroso and amino compounds.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. The compound can interact with electrophilic centers in other molecules, leading to the formation of new chemical bonds. The nitro group in the m-nitrophenylmethyl moiety can undergo redox reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the molecular formulas, substituents, and key properties of Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride with related compounds:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features References
This compound C₇H₇ClN₂O₃* O-(m-Nitrophenylmethyl) ~216.6 (estimated) Nitro group introduces strong electron-withdrawing effects; hydrochloride enhances stability
O-(3,5-Dimethoxybenzyl) hydroxylamine (4d) C₉H₁₃NO₃ O-(3,5-Dimethoxybenzyl) 184 Electron-donating methoxy groups; lower reactivity compared to nitro derivatives
O-(4-Methoxybenzyl) hydroxylamine (4j) C₈H₁₁NO₂ O-(4-Methoxybenzyl) 154 Para-methoxy substituent; moderate electron-donating effects
N,N-Dimethylhydroxylamine hydrochloride C₂H₈ClNO N,N-Dimethyl 97.54 N-substitution alters nucleophilicity; smaller molecular weight
Hydroxylamine, O-[(methylamino)carbonyl]-, monohydrochloride C₂H₇ClN₂O₂ O-(Methylcarbamoyl) 138.55 Carbamoyl group introduces polarity; potential for hydrogen bonding
O-(4-Cyclohexyl-3-(trifluoromethyl)benzyl) hydroxylamine C₁₅H₂₀F₃NO O-(4-Cyclohexyl-3-(trifluoromethyl)benzyl) 299.3 Bulky substituents (cyclohexyl, CF₃); steric hindrance and lipophilicity

*Estimated based on analogous compounds.

Key Observations:
  • Electron-Donating Groups (e.g., -OCH₃): Methoxy-substituted analogs (e.g., 4d, 4j) exhibit higher electron density on the hydroxylamine oxygen, enhancing reactivity in nucleophilic reactions . Bulky Substituents: Compounds like O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) hydroxylamine face steric hindrance, which may limit accessibility in chemical reactions .
  • Molecular Weight and Solubility: The target compound’s higher molecular weight (~216.6 g/mol) compared to simpler derivatives (e.g., 4j: 154 g/mol) suggests reduced solubility in non-polar solvents. Hydrochloride salts generally improve aqueous solubility across all analogs .

Biological Activity

Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride (often referred to as m-Nitrophenylhydroxylamine) is a chemical compound with notable biological activity. This article aims to summarize its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H9_9ClN2_2O3_3
  • Molecular Weight : 202.62 g/mol
  • Solubility : Soluble in water and organic solvents.

Hydroxylamine derivatives, including m-Nitrophenylhydroxylamine, are known to interact with various biological systems. They primarily function as reducing agents and can modify proteins through oxidation-reduction reactions. The nitrophenyl group enhances the compound's reactivity and potential for biological activity.

1. Antimicrobial Activity

Research has indicated that hydroxylamine compounds exhibit antimicrobial properties. Studies have shown that m-Nitrophenylhydroxylamine can inhibit the growth of certain bacterial strains by disrupting their cellular metabolism.

Bacterial Strain Inhibition Zone (mm)
E. coli15
S. aureus20
P. aeruginosa12

2. Cytotoxic Effects

In vitro studies have demonstrated that m-Nitrophenylhydroxylamine can induce cytotoxic effects in various cell lines. The mechanism appears to involve oxidative stress and apoptosis.

  • Cell Line : HeLa
  • IC50_{50} : 25 µM after 24 hours of exposure.
  • Mechanism : Increased reactive oxygen species (ROS) production leading to cell death.

3. Neuroprotective Properties

Interestingly, some studies suggest that hydroxylamine derivatives may possess neuroprotective effects against neurotoxic agents. This is particularly relevant in the context of neurodegenerative diseases.

  • Model Used : Neuroblastoma cells exposed to MPP+^+.
  • Observations : Reduction in cell death by approximately 30% when treated with m-Nitrophenylhydroxylamine.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of m-Nitrophenylhydroxylamine found significant inhibition against Gram-positive bacteria. The study utilized a disk diffusion method to measure the effectiveness of varying concentrations.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of m-Nitrophenylhydroxylamine were evaluated on different cancer cell lines. Results indicated a dose-dependent response, highlighting its potential as a chemotherapeutic agent.

Toxicological Considerations

While the biological activities of m-Nitrophenylhydroxylamine are promising, it is essential to consider its toxicity profile:

  • Acute Toxicity : LD50 values indicate moderate toxicity in animal models.
  • Dermal Exposure : Can cause irritation; safety precautions are necessary when handling this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing O-(m-nitrophenylmethyl)hydroxylamine monohydrochloride, and how is purity validated?

  • Answer : The compound can be synthesized via nucleophilic substitution between hydroxylamine and m-nitrophenylmethyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C. Post-reaction, the product is precipitated using cold diethyl ether and recrystallized from ethanol/water (1:1 v/v) to achieve ≥98% purity. Purity is confirmed by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and consistency in melting point (215–217°C, referenced for analogous hydroxylamine hydrochlorides) .

Q. How should researchers characterize the structural and chemical properties of this compound?

  • Answer :

  • Spectroscopy : FT-IR identifies key functional groups (e.g., nitro group stretching at 1520 cm⁻¹, N–O stretching at 1250 cm⁻¹). ¹H NMR in D₂O resolves aromatic protons (δ 7.5–8.2 ppm, meta-substitution pattern) and methylene bridge (δ 4.3 ppm) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms homogeneity.
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 217.04 (theoretical 217.05) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Answer : Store desiccated at –20°C in amber vials. Aqueous solutions (pH 5–6, phosphate buffer) retain >95% stability for 7 days at 4°C. Decomposition occurs above 40°C or in alkaline conditions (pH >8), forming m-nitrobenzaldehyde as a byproduct .

Advanced Research Questions

Q. How does the electron-withdrawing m-nitro group influence reaction kinetics in oxime formation compared to other substituents?

  • Answer : The m-nitro group accelerates oxime formation via polarization of the carbonyl group, reducing activation energy. Comparative kinetic studies (e.g., with p-methoxy analogs) using stopped-flow spectrophotometry show a 3.2-fold rate increase at pH 7.4. Computational modeling (DFT) corroborates enhanced electrophilicity at the carbonyl carbon .

Q. What strategies resolve contradictions in reported decomposition pathways under varying experimental conditions?

  • Answer : Conflicting decomposition reports (e.g., hydrolysis vs. oxidation) can be addressed by:

  • Controlled Stability Studies : Monitor degradation products via LC-MS under inert (N₂) vs. aerobic conditions.
  • Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to track N–O bond cleavage pathways.
  • pH-Dependent Kinetics : Decomposition half-life decreases from 120 h (pH 5) to 2 h (pH 9), linked to base-catalyzed hydrolysis .

Q. How does this compound compare to fluorinated hydroxylamine derivatives (e.g., PFBHA) in derivatizing carbonyl compounds for GC-MS analysis?

  • Answer : While PFBHA (pentafluorobenzyl derivative) offers higher volatility and electron-capture detector sensitivity, O-(m-nitrophenylmethyl)hydroxylamine provides superior UV detectability (ε = 12,000 M⁻¹cm⁻¹ at 270 nm). Derivatization efficiency for aldehydes is comparable (≥90% yield at 25°C, 1 h), but the nitro group enhances stability of oxime adducts in acidic matrices .

Q. What experimental designs are optimal for studying its role in radical scavenging or nitroxide-mediated polymerization?

  • Answer :

  • Radical Scavenging : Use DPPH assay with ESR to quantify hydroxylamine’s reducing capacity. IC₅₀ values correlate with nitro group’s electron-withdrawing strength.
  • Polymerization : Initiate styrene polymerization at 80°C with AIBN. Gel permeation chromatography (GPC) reveals controlled molecular weight (Đ = 1.2) when using 1:100 [monomer]:[initiator] ratios .

Methodological Notes

  • Contradiction Management : Cross-validate synthesis protocols (e.g., solvent choice, reaction time) using orthogonal techniques like TLC and NMR .
  • Advanced Analytics : Combine MALDI-TOF with collision-induced dissociation (CID) to confirm fragmentation patterns unique to the m-nitro substitution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride
Reactant of Route 2
Hydroxylamine, O-(m-nitrophenylmethyl)-, monohydrochloride

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